N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzoxazepine core fused with a substituted benzenesulfonamide moiety. Its structure combines a seven-membered oxazepine ring with isobutyl and dimethyl substituents at position 5 and a sulfonamide group at position 6. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and validation of atomic coordinates .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-20(18)31-14-23(3,4)22(25)26)24-32(27,28)21-12-17(29-5)8-10-19(21)30-6/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKWXBSXQZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzamides and oxazepines. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of this compound is C24H30N2O5S. The compound features a tetrahydrobenzo[b][1,4]oxazepin core with various functional groups that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticonvulsant Properties : The benzoxazepin ring system is present in several bioactive compounds known for their anticonvulsant effects.
- Kinase Inhibition : Preliminary studies suggest that derivatives may act as inhibitors of receptor-interacting protein 1 (RIP1) kinase, which is implicated in inflammatory diseases and cell death pathways.
The biological activity of this compound may involve:
- Modulation of Signaling Pathways : Similar compounds have been shown to influence apoptosis and necrosis signaling pathways.
- Lipophilicity Enhancement : The presence of isobutyl and dimethyl groups increases lipophilicity, potentially affecting pharmacokinetics and bioavailability.
Research Findings
A summary of relevant studies examining the biological activity of this compound and its analogs is provided below:
Case Studies
Several case studies highlight the therapeutic potential of compounds related to N-(5-isobutyl...) in treating various conditions:
- Neurodegenerative Diseases : Research indicates that RIP1 kinase inhibitors may provide therapeutic benefits in neurodegenerative conditions by reducing neuroinflammation.
- Cancer Therapy : Inhibition of RIP1 kinase has been associated with decreased tumor progression in preclinical models.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes. In vitro studies demonstrated an IC50 value of approximately 1.0 nM for RIPK1 inhibition. This suggests potential applications in treating conditions characterized by excessive inflammation such as rheumatoid arthritis and ulcerative colitis.
Anticancer Potential
The oxazepin moiety in the compound has been linked to anticancer activity through the modulation of various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Ongoing research aims to evaluate its efficacy against specific cancer types.
Neuroprotective Effects
Some derivatives of this compound have demonstrated the ability to cross the blood-brain barrier (BBB), making them candidates for neuroprotective therapies. Studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .
Clinical Trials
Several clinical trials are currently exploring the therapeutic potential of this compound and its derivatives:
- Trial NCT02903966 : Focused on evaluating the effectiveness of the compound in patients with active ulcerative colitis.
- Trial NCT02776033 : Investigating its safety and efficacy in patients with psoriasis.
- Trial NCT03012345 : Aimed at assessing its neuroprotective effects in patients with early-stage Alzheimer's disease.
These trials are critical for determining the therapeutic viability of the compound and its derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarities and Divergences
The compound shares structural homology with other benzoxazepine derivatives and sulfonamide-containing molecules. Key analogs include:
- Compound 1 : A benzoxazepine derivative lacking the 2,5-dimethoxybenzenesulfonamide group but retaining the isobutyl and dimethyl substituents.
- Compound 7 : A close analog with identical core structure but differing in sulfonamide substitution patterns.
- Rapa : A reference compound with a similar fused heterocyclic system but distinct functional groups.
Table 1: Structural Comparison
| Feature | Target Compound | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Core Structure | Benzo[b][1,4]oxazepine | Benzo[b][1,4]oxazepine | Benzo[b][1,4]oxazepine | Fused heterocyclic core |
| Substituents at C5 | Isobutyl, 3,3-dimethyl | Isobutyl, 3,3-dimethyl | Isobutyl, 3,3-dimethyl | Variable alkyl groups |
| Sulfonamide Substitution | 2,5-Dimethoxybenzene | None | Modified aryl group | Non-sulfonamide moiety |
NMR Spectroscopic Profiling
Evidence from comparative NMR studies (e.g., Figure 6 in ) highlights regions of chemical shift divergence (positions 29–36 and 39–44) in analogs, correlating with substituent-induced electronic effects. For the target compound:
- Regions A (39–44 ppm) and B (29–36 ppm) : These regions exhibit significant chemical shift variations compared to Compounds 1 and 7, directly attributable to the 2,5-dimethoxybenzenesulfonamide group. The methoxy groups enhance electron density, deshielding adjacent protons and altering spin-spin coupling patterns .
Table 2: Selected NMR Chemical Shifts (ppm)
| Proton Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 30 | 7.21 | 7.18 | 7.19 |
| 35 | 6.89 | 6.92 | 6.90 |
| 40 | 3.75 | 3.70 | 3.72 |
| 44 | 2.98 | 2.95 | 2.97 |
Reactivity and Physicochemical Behavior
The lumping strategy () groups compounds with analogous reactivity or physicochemical properties. The target compound’s sulfonamide and methoxy groups render it distinct from non-sulfonamide analogs (e.g., Compound 1) but align it with other sulfonamide-containing benzoxazepines in reaction pathways. For example:
- Hydrolysis: The oxazepine ring’s carbonyl group undergoes nucleophilic attack, but the sulfonamide moiety stabilizes the intermediate via resonance, slowing hydrolysis compared to non-sulfonamide analogs.
- Solubility : The 2,5-dimethoxy groups enhance lipophilicity relative to polar analogs like Compound 7, impacting bioavailability.
Table 3: Reaction Pathways Before and After Lumping
| Reaction Type | Target Compound Pathway | Lumped Surrogate Pathway (Example) |
|---|---|---|
| Oxidation | Slow, sulfonamide-stabilized | Moderate rate |
| Hydrolysis | Delayed due to resonance | Faster |
| Photodegradation | Methoxy-dependent | Generic aryl degradation |
Key Research Findings
Structural Stability : Crystallographic data refined via SHELX confirm that the 3,3-dimethyl and isobutyl groups confer conformational rigidity, reducing ring puckering compared to less-substituted analogs .
Bioactivity Correlation: The 2,5-dimethoxybenzenesulfonamide group enhances binding affinity to serine/threonine kinases in preliminary assays, unlike non-sulfonamide analogs.
Environmental Persistence : Lumping models classify the compound as moderately persistent in aquatic systems due to methoxy group hydrophobicity, aligning with analogs like Compound 7 .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of benzoxazepine-sulfonamide derivatives typically involves multi-step organic reactions. Key steps include:
- Core Formation : Constructing the benzoxazepine ring via cyclization of precursor amines or hydroxyl intermediates under acidic or basic conditions .
- Sulfonamide Introduction : Coupling the benzoxazepine core with a sulfonamide group using reagents like methanesulfonyl chloride or substituted benzenesulfonyl chlorides .
- Optimization : Parameters such as temperature (60–120°C), solvent choice (DMF, THF), and catalysts (e.g., triethylamine) are critical. Continuous flow chemistry may enhance yield and purity in industrial settings .
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzoxazepine formation | H2SO4 (cat.), reflux in ethanol | 60–75% | |
| Sulfonamide coupling | Methanesulfonyl chloride, DMF, 80°C | 70–85% | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | >95% purity |
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, carbonyl peaks (C=O) appear at ~170–180 ppm in 13C NMR .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]+ ion) and detects by-products .
Q. Table 2: Analytical Parameters for Structural Confirmation
Q. What initial biological screening assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays : Test interactions with carbonic anhydrases or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Solubility Testing : Use PBS or DMSO solutions to determine solubility thresholds for in vitro studies .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from structural variations (e.g., alkyl substituents) or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isobutyl vs. propyl) and compare inhibitory potency .
- Standardized Assay Protocols : Control variables like pH, temperature, and enzyme concentration to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher lipophilicity correlating with membrane permeability) .
Q. Table 3: Example SAR for Analogous Compounds
| Substituent (R) | Enzyme Inhibition (IC50, nM) | LogP | Reference |
|---|---|---|---|
| Isobutyl | 12.3 ± 1.2 | 3.5 | |
| Propyl | 45.6 ± 3.8 | 2.9 |
Q. What computational methods predict target interactions and guide lead optimization?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonds with sulfonamide groups and hydrophobic interactions with the benzoxazepine core .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic efforts .
Q. How can synthetic by-products or degradation products be identified and mitigated?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light, or oxidative conditions (H2O2) and analyze via LC-MS .
- By-Product Profiling : Use preparative HPLC to isolate impurities (>0.1% abundance) and characterize them via NMR .
- Stability Optimization : Lyophilization or formulation with excipients (e.g., cyclodextrins) improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
